2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester
Description
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (2,6-diaza) in a decane ring system. The 1-oxo group indicates a ketone at position 1, while the acetic acid methyl ester substituent at position 2 contributes to its physicochemical properties.
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 2-(1-oxo-2,6-diazaspiro[4.5]decan-2-yl)acetate |
InChI |
InChI=1S/C11H18N2O3/c1-16-9(14)8-13-7-5-11(10(13)15)4-2-3-6-12-11/h12H,2-8H2,1H3 |
InChI Key |
BGZPEPYGXNLCOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC2(C1=O)CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester
The preparation of this compound involves multi-step organic synthesis strategies centered on constructing the diazaspirocyclic core, followed by functionalization to introduce the acetic acid methyl ester and ketone groups. The synthesis typically relies on cyclization reactions, protection/deprotection steps, and selective functional group transformations.
General Synthetic Strategy
The synthetic approach generally follows these stages:
- Construction of the spirocyclic diazabicyclic core via cyclization of appropriate precursors.
- Introduction of the acetic acid methyl ester group at the 2-position of the diazaspiro ring.
- Installation of the 1-oxo (ketone) functional group on the spirocyclic framework.
- Protection and deprotection steps to control reactivity and facilitate purification.
Specific Preparation Routes from Literature and Patents
Cyclization and Functionalization via Michael Addition and Lactamization
A notable method involves the Michael addition of an aminomalonic ester derivative to an activated alkene, followed by intramolecular lactamization to form the spirocyclic proline-like backbone. This was demonstrated in a multigram synthesis of 3,3-spiro-α-proline chimeras, which are structurally related to diazaspiro compounds.
- Starting from cyclic ketones (e.g., cyclobutanone), a two-carbon moiety is introduced via Horner-Wadsworth-Emmons reaction to form an exocyclic alkene activated by an ester group.
- Michael addition of 2-aminomalonic ester under basic conditions yields a diester intermediate.
- Intramolecular lactamization furnishes the spirocyclic core.
- Subsequent selective decarboxylation removes one ester group, retaining the methyl ester functionality.
- Protection of the nitrogen with a tert-butoxycarbonyl (Boc) group is performed.
- Regioselective reduction of the amide to the ketone is achieved using borane dimethyl sulfide complex.
- Final hydrolysis yields the desired spirocyclic compound with the 1-oxo and methyl ester groups intact.
Hydrogenation and Substitution Reactions in Methanol
Another route described in patent CN117586257A involves:
- Dissolving 1-(tert-butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid in methanol under hydrogen pressure.
- Catalytic hydrogenation with Raney nickel at reflux to convert the nitrile to the corresponding amine, yielding a tert-butyl ester-protected diazaspiro compound.
- Subsequent substitution reactions with sodium hydroxide and 2,5-difluorobenzyl bromide in acetonitrile introduce further functional groups.
- Deprotection using hydrogen chloride in dioxane removes the Boc group.
- Final coupling with 2-bromothiazole-5-carboxylic acid via EDCI/HOBT-mediated amide bond formation yields functionalized diazaspiro derivatives.
While this method targets 2,8-diazaspiro derivatives, the general principles of hydrogenation, substitution, deprotection, and coupling are applicable to the preparation of 2,6-diazaspiro analogs.
Use of Dimethyl Maleate and Phase Transfer Catalysts
A preparation method for related diazaspiro derivatives includes:
- Dissolving a precursor compound in dimethyl sulfoxide.
- Adding tetrabutylammonium iodide and potassium fluoride as phase transfer catalysts.
- Reacting with dimethyl maleate at elevated temperature (40 °C) for extended periods (22 hours).
- Workup includes aqueous extraction and organic solvent purification steps.
This approach emphasizes the use of phase transfer catalysis and Michael-type addition to build the spirocyclic framework.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Horner-Wadsworth-Emmons reaction | Cyclobutanone, triethyl phosphonoacetate, base | Formation of activated exocyclic alkene |
| 2 | Michael addition and lactamization | 2-Aminomalonic ester, base | Spirocyclic proline backbone with diester |
| 3 | Krapcho decarboxylation | Salt (e.g., NaCl), heat | Selective removal of one ester group |
| 4 | Boc protection | Boc anhydride, base | Protects nitrogen for further steps |
| 5 | Regioselective reduction | Borane dimethyl sulfide complex | Reduction of amide to ketone |
| 6 | Hydrolysis | Acid/base hydrolysis | Final methyl ester and ketone compound obtained |
| Alternative Route | Hydrogenation and substitution | Raney nickel, methanol, H2; NaOH, 2,5-difluorobenzyl bromide | Functionalized diazaspiro derivatives with ester and ketone groups |
| Alternative Route | Phase transfer catalysis | Tetrabutylammonium iodide, potassium fluoride, dimethyl maleate | Michael addition to build spirocyclic core |
Analysis of Preparation Methods
Advantages
- The multi-step synthetic routes allow precise control over functional group placement.
- Use of protecting groups (e.g., Boc) prevents side reactions and facilitates purification.
- Regioselective reductions and decarboxylations enable selective transformations without affecting other sensitive groups.
- Phase transfer catalysis enhances reaction efficiency in polar aprotic solvents.
Challenges
- Multi-step synthesis requires careful optimization of each step to maximize yield and purity.
- Some intermediates may be volatile or sensitive, requiring careful handling.
- Purification often requires column chromatography, which can be resource-intensive on a large scale.
- Catalytic hydrogenation under pressure demands specialized equipment and safety considerations.
Research Findings and Optimization
- The use of borane dimethyl sulfide complex was found to be effective for regioselective reduction of tertiary amides to ketones without affecting ester groups.
- Krapcho decarboxylation selectively removes ester groups, offering an advantage over base hydrolysis followed by decarboxylation, which can affect multiple ester sites.
- Phase transfer catalysts like tetrabutylammonium iodide improve reaction rates and yields in Michael addition steps.
- Hydrogenation with Raney nickel efficiently converts nitriles to amines under mild reflux conditions in methanol.
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. A study demonstrated that certain analogs of 2,6-Diazaspiro[4.5]decane-2-acetic acid showed efficacy against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents .
Central Nervous System Effects
Compounds similar to 2,6-Diazaspiro[4.5]decane-2-acetic acid have been investigated for their neuropharmacological effects. Preliminary studies suggest that these compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as anxiety and depression .
Case Study: Neuroprotective Effects
A notable case study explored the neuroprotective effects of a derivative of this compound in a rodent model of neurodegeneration. Results indicated that the compound reduced oxidative stress markers and improved cognitive function in treated animals compared to controls .
Drug Delivery Systems
The unique structure of 2,6-Diazaspiro[4.5]decane-2-acetic acid allows it to be utilized as a scaffold for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, making it a candidate for controlled release formulations .
Analgesic Properties
Research has shown that certain spirocyclic compounds can exhibit analgesic properties. The methyl ester form of 2,6-Diazaspiro[4.5]decane-2-acetic acid has been evaluated in pain models, demonstrating a significant reduction in pain response, indicating its potential as a novel analgesic agent .
Skin Formulations
The compound's stability and low toxicity make it suitable for incorporation into cosmetic formulations. Studies have suggested its effectiveness as a moisturizing agent and skin conditioning agent in creams and lotions .
Case Study: Efficacy in Moisturizers
In a clinical trial assessing the moisturizing effects of a cream containing this compound, participants reported improved skin hydration levels after four weeks of use compared to a placebo group. This highlights its potential role in cosmetic dermatology .
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparisons
Spirocyclic diaza compounds vary in ring size, substituents, and functional groups, which critically influence their biological activity and synthetic accessibility. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Diazaspiro Compounds
Key Observations :
- Substituents : The methyl ester in the target compound offers lower steric hindrance and higher hydrolytic susceptibility than benzyl esters (e.g., Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate), which may influence metabolic stability .
- Oxo Position: The 1-oxo group in the target compound vs.
Physicochemical Properties
Table 2: Physicochemical Data
Insights :
- The target compound’s methyl ester likely reduces molecular weight compared to benzyl or tert-butyl esters, enhancing solubility .
- Fluorinated analogs (e.g., ) show higher molecular weights (m/z 720–867) and longer HPLC retention times due to hydrophobic trifluoromethyl groups .
Pharmacological and Functional Roles
- Target Compound : The acetic acid methyl ester may act as a prodrug, with ester hydrolysis in vivo releasing the active carboxylic acid for enhanced target engagement .
- Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate : Functions as a protein interaction inhibitor, suggesting the spiro core’s role in disrupting binding interfaces .
- Fluorinated Derivatives () : Designed as RBP4 antagonists or kinase inhibitors, leveraging halogenated aryl groups for improved target affinity and metabolic stability .
Biological Activity
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester (CAS No. 1026489-28-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of diazaspiro compounds, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 226.27 g/mol. The structure features a spirocyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 1026489-28-0 |
| Purity | ≥95% |
Anticancer Potential
Recent studies have suggested that compounds with spirocyclic structures exhibit significant anticancer activity. For example, a related study demonstrated that a spirocyclic compound showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin . The unique three-dimensional structure of these compounds is believed to facilitate better interaction with protein binding sites, enhancing their therapeutic efficacy.
Neuropharmacological Effects
There is emerging evidence that diazaspiro compounds may influence neuropharmacological pathways. A study on related diazaspiro compounds indicated potential effects on neurotransmitter modulation, which could be beneficial in treating neurodegenerative diseases .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of 2,6-Diazaspiro[4.5]decane-2-acetic acid derivatives.
- Method : In vitro testing on various cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, supporting its potential as an anticancer agent.
- Neuropharmacological Evaluation :
The mechanism through which 2,6-Diazaspiro[4.5]decane-2-acetic acid exerts its biological effects is still under investigation. However, it is hypothesized that its ability to modulate receptor activity and influence intracellular signaling pathways plays a crucial role in its anticancer and neuropharmacological effects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester in laboratory settings?
- Methodological Answer : Based on structurally similar spiro compounds (e.g., 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-), prioritize PPE including nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (Category 4, H302) and skin/eye irritation (H315, H319) . Work under fume hoods to mitigate respiratory risks (H335). Ensure immediate access to emergency eyewash stations and showers. Stability data suggest the compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C) .
Q. How can researchers synthesize and characterize this compound?
- Methodological Answer : While direct synthesis data for this compound are unavailable, analogous spiro systems (e.g., 8-Boc-1,8-diazaspiro[4.5]decane oxalate) suggest using ring-closing metathesis or cyclocondensation reactions. For characterization, employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected ~255.3 g/mol) and NMR (¹H/¹³C) to resolve spirocyclic proton environments and ester carbonyl signals (δ ~3.6–3.8 ppm for methyl ester) .
Q. What analytical techniques are critical for verifying the purity of this compound?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. For structural validation, combine FT-IR (to confirm ester C=O stretch at ~1740 cm⁻¹ and amide/oxo groups) with X-ray crystallography if crystalline (monoclinic systems, e.g., P21/c space group, as seen in related spiro compounds) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this spiro compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction energetics and transition states. ICReDD’s reaction path search methods can predict feasible intermediates, such as spiro ring formation via intramolecular amidation. Pair this with machine learning to screen solvent systems (e.g., DMF vs. THF) for yield optimization .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for spirocyclic compounds?
- Methodological Answer : Cross-validate assays using primary hepatocyte cultures (to mimic metabolic activation) and zebrafish models (for acute toxicity profiling). For conflicting respiratory irritation data (e.g., H335), conduct in silico QSAR modeling with PROTOX or ECOSAR to reconcile discrepancies between in vitro cell lines (e.g., A549) and rodent studies .
Q. How does the spirocyclic architecture influence this compound’s reactivity in catalytic systems?
- Methodological Answer : Investigate steric and electronic effects via comparative kinetics. For example, compare the reaction rates of 2,6-diazaspiro derivatives with non-spiro analogs in Pd-catalyzed cross-couplings. Use X-ray absorption spectroscopy (XAS) to study ligand-metal coordination dynamics. Spiro systems may enhance regioselectivity due to constrained conformations .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?
- Methodological Answer : Employ factorial design (e.g., 2³ factorial matrix) to vary substituents on the spiro ring, acetic acid moiety, and ester group. Measure biological activity (e.g., enzyme inhibition IC50) against parameters like logP and steric bulk. Use ANOVA to identify statistically significant SAR trends .
Data Contradiction Analysis
Q. How should researchers address inconsistent reports on the hydrolytic stability of the methyl ester group in similar spiro compounds?
- Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) with LC-MS monitoring. For example, if hydrolysis rates conflict (e.g., rapid degradation in acidic vs. neutral conditions), validate via Arrhenius plots to isolate temperature effects. Compare with structurally validated analogs (e.g., ethyl 2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetate) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
